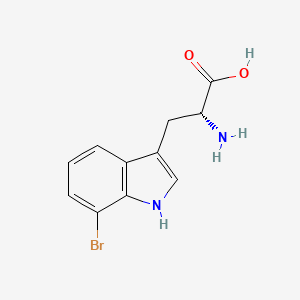
7-Bromo-d-tryptophan
Overview
Description
7-Bromo-d-tryptophan is an amino acid that contains a bromine molecule. It has a molecular weight of 283.12 and its IUPAC name is (2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid .
Synthesis Analysis
The fermentative production of this compound was established using an L-tryptophan producing Corynebacterium glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation . The process is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The linear formula of this compound is C11H11BRN2O2 . The InChI code is 1S/C11H11BrN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16)/t9-/m1/s1 .Scientific Research Applications
Brominated Compounds in Industry
7-Bromo-l-tryptophan (7-Br-Trp) is a naturally occurring brominated compound with significant applications in agriculture, food, and pharmaceutical industries. A notable example is its potential use in deriving the 20S-proteasome inhibitor TMC-95A. Recent advancements have introduced green alternatives to chemical routes for the production of 7-Br-Trp, such as fermentative processes using Corynebacterium glutamicum, which can tolerate high concentrations of sodium bromide, a crucial component in the production of 7-Br-Trp (Veldmann et al., 2019).
Enzymatic Synthesis for Pharmaceuticals
7-Bromo-d-tryptophan plays a role in the enzymatic synthesis of key pharmaceutical compounds. It is used in the synthesis of chloropeptin and kistamycin A, through an optical resolution process from its N-acetyl derivative using d-aminoacylase (Konda-Yamada et al., 2002).
Probe for Protein Structure Analysis
7-Azatryptophan, a derivative of tryptophan, is utilized as a noninvasive probe for analyzing protein structure and dynamics. Its unique spectral characteristics make it a suitable alternative to tryptophan for this purpose. It has applications in peptide synthesis and can be incorporated into bacterial protein, making it a versatile tool in protein research (Négrerie et al., 1990).
Modular Synthesis of Tryptophan Derivatives
The biocatalytic halogenation of L-tryptophan, which includes the production of 7-bromo-tryptophan derivatives, is integral to the modular synthesis of aryl-substituted tryptophan derivatives. This process, combining enzymatic halogenation with chemocatalytic Suzuki–Miyaura cross-coupling reactions, is important for creating compounds used in peptide or peptidomimetic synthesis (Frese et al., 2016).
Production of Prenylated Indole Derivatives
7-Dimethylallyltryptophan synthase (7-DMATS) has shown potential as a tool for the effective production of prenylated indole derivatives. Its flexibility in substrate specificity and the ability to convert substances to their prenylated derivatives open up avenues in the synthesis of structurally diverse compounds (Kremer & Li, 2008).
Safety and Hazards
Future Directions
The blending together of synthetic chemistry with natural product biosynthesis represents a potentially powerful approach to synthesis . The Sonogashira diversification of free unprotected 5-, 6- and 7-bromo tryptophan and 7-iodotryptophan has been demonstrated, showing the reaction to be very high yielding with various acetylenes .
Mechanism of Action
Target of Action
7-Bromo-d-tryptophan is a halogenated derivative of tryptophan, an essential amino acid . The primary targets of this compound are likely to be the same as those of tryptophan, given their structural similarity .
Mode of Action
It is known that halogenation can significantly alter the properties of a molecule, potentially enhancing its reactivity, lipophilicity, and ability to penetrate biological membranes . Therefore, it is plausible that this compound may interact with its targets in a manner distinct from tryptophan .
Biochemical Pathways
This compound is produced via the halogenation of tryptophan . This process is catalyzed by enzymes such as RebF/RebH . The halogenated tryptophan can then be converted into various halogenated tryptophan-derived molecules through the action of downstream enzymes . These molecules can have diverse applications in industries ranging from textiles to agrochemicals to pharmaceuticals .
Pharmacokinetics
It is known that halogenation can influence a compound’s pharmacokinetic properties, potentially enhancing its stability, bioavailability, and tissue distribution .
Result of Action
It is known that halogenated tryptophan derivatives can have diverse biological activities, potentially serving as precursors to prodrugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its production via microbial fermentation can be affected by factors such as nutrient availability, pH, temperature, and the presence of other microorganisms . Furthermore, the stability and efficacy of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals in its environment .
Biochemical Analysis
Biochemical Properties
7-Bromo-d-tryptophan is involved in several biochemical reactions. It is produced in Escherichia coli from glucose through a process involving multiple enzymes . The enzymes RebH and RebF from Lechevalieria aerocolonigenes have been used to halogenate tryptophan, resulting in the production of this compound . The nature of these interactions involves the conversion of tryptophan into this compound at 30°C .
Cellular Effects
It has been observed that Corynebacterium glutamicum, a bacterium used in the fermentative production of this compound, can tolerate high concentrations of sodium bromide, but its growth rate is reduced to half-maximal at 0.09 g L −1 this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is produced through the halogenation of tryptophan, a process that involves the enzymes RebH and RebF
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, fermentative production of this compound by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode . The product isolated from the culture broth was characterized by NMR and LC-MS and shown to be this compound .
Metabolic Pathways
This compound is involved in the tryptophan metabolic pathway . The enzymes RebH and RebF from L. aerocolonigenes are used for halogenation, transforming tryptophan into this compound .
Properties
IUPAC Name |
(2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)



![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)
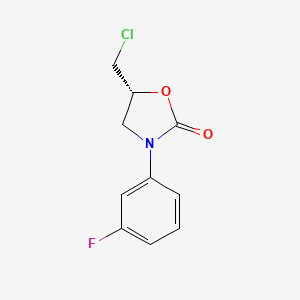
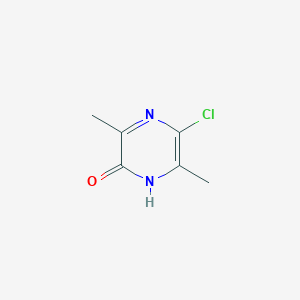
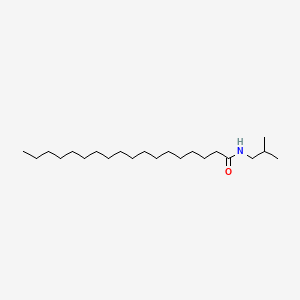
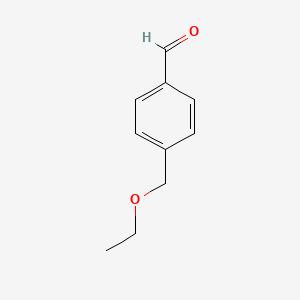

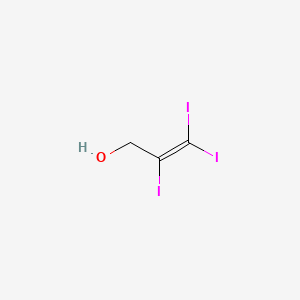
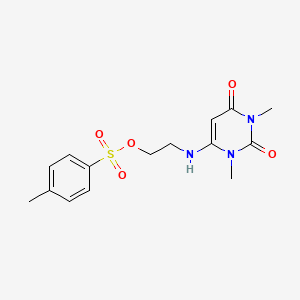
![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)
